4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine
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Overview
Description
4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine is an organic compound characterized by the presence of trifluoromethyl groups and a primary amine. This compound is notable for its unique structural features, which include three fluorine atoms attached to a carbon atom, making it highly electronegative and reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine typically involves the reaction of 4,4,4-Trifluoro-2-butanone with appropriate amine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions of temperature and pressure. The process is designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoromethyl amines.
Scientific Research Applications
4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-2-butanone
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
Uniqueness
4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine is unique due to its specific arrangement of trifluoromethyl groups and a primary amine. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4,4,4-trifluoro-2,3,3-trimethylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-5(4-11)6(2,3)7(8,9)10/h5H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKALNCCTKPXSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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